molecular formula C9H5KN2O3 B6151692 potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate CAS No. 1023511-63-8

potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Cat. No.: B6151692
CAS No.: 1023511-63-8
M. Wt: 228.25 g/mol
InChI Key: QYIZOGVOANIGHL-UHFFFAOYSA-M
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Description

Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate (CAS 1023511-63-8) is the potassium salt of a versatile quinazoline-based building block. With a molecular formula of C9H5KN2O3 and a molecular weight of 228.25, this compound serves as a key synthetic intermediate for constructing more complex chemical libraries for pharmaceutical research .Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities . This core structure is a common feature in the design of small-molecule inhibitors for kinases and other biological targets . Specifically, researchers are actively developing novel quinazoline-2,4(1H,3H)-dione derivatives, which are structurally related to this compound, as potential antimicrobial agents . These derivatives have been designed as fluoroquinolone-like inhibitors that target the bacterial enzymes DNA gyrase and topoisomerase IV, presenting a promising strategy to overcome bacterial resistance problems . Among such compounds, specific derivatives have demonstrated a broad bioactive spectrum against both Gram-positive and Gram-negative bacterial strains .Concurrently, the quinazolin-4-one core is also being explored in the field of oncology. It forms the structural basis for rationally designed molecules, such as novel dual PI3K/HDAC inhibitors, which show potent activity against specific cancer cell lines . The consistent appearance of this heterocycle in drug discovery highlights the research value of its building blocks, like this compound, for the synthesis and investigation of new chemical entities.This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, referring to the relevant safety data sheet prior to use.

Properties

CAS No.

1023511-63-8

Molecular Formula

C9H5KN2O3

Molecular Weight

228.25 g/mol

IUPAC Name

potassium;2-oxo-1H-quinazoline-4-carboxylate

InChI

InChI=1S/C9H6N2O3.K/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7;/h1-4H,(H,12,13)(H,10,11,14);/q;+1/p-1

InChI Key

QYIZOGVOANIGHL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

Preparation Methods

Traditional Acid/Base-Catalyzed Cyclization

Anthranilic acid reacts with formamide or urea under acidic or basic conditions to form 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, which is subsequently neutralized with potassium hydroxide. For example:

  • Reagents : Anthranilic acid, formamide, hydrochloric acid (HCl) or sodium hydroxide (NaOH)

  • Conditions : Reflux at 120–140°C for 6–12 hours

  • Yield : 65–72%

A comparative study showed that HCl catalysis reduces side products like dimerized anthranilic acid, while NaOH accelerates cyclization but requires rigorous pH control.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A 2024 study demonstrated:

  • Reagents : Anthranilic acid, formamide, potassium carbonate (K₂CO₃)

  • Conditions : 150°C, 300 W irradiation, 20 minutes

  • Yield : 89%

This method reduces energy consumption by 60% compared to conventional heating and minimizes byproduct formation.

Neutralization to Potassium Salt

The carboxylic acid intermediate is converted to the potassium salt via neutralization:

C9H6N2O3+KOHC9H5KN2O3+H2O\text{C}9\text{H}6\text{N}2\text{O}3 + \text{KOH} \rightarrow \text{C}9\text{H}5\text{KN}2\text{O}3 + \text{H}_2\text{O}

Optimized Protocol :

  • Molar Ratio : 1:1.05 (acid:KOH) in aqueous ethanol (50% v/v)

  • Temperature : 25°C

  • Purity : >98% (by HPLC)

Excess KOH prevents residual acidity, while ethanol ensures rapid crystallization. Industrial-scale processes use continuous flow reactors to achieve 99.5% conversion in <10 minutes.

Alternative Synthetic Routes

Nitration and Reduction Pathway

A 2023 route utilized nitration of 3,4-bis(2-methoxyethoxy)benzoate followed by reduction and cyclization:

  • Nitration : HNO₃, H₂SO₄, 0°C → 85% yield

  • Reduction : H₂/PtO₂, 50 psi → 78% yield

  • Cyclization : Formamide, 130°C → 70% yield

This method introduces functional groups for further derivatization but involves hazardous reagents (e.g., PtO₂).

Chlorination-Substitution Approach

A two-step process replaces the hydroxyl group with chlorine before carboxylation:

  • Chlorination : Oxalyl chloride, DMF catalyst, 40°C → 90% yield

  • Carboxylation : CO₂, KOtBu, 80°C → 65% yield

While efficient, this route generates corrosive HCl gas, complicating large-scale production.

Industrial-Scale Production Methods

Modern facilities prioritize green chemistry principles:

ParameterLaboratory ScaleIndustrial Scale
Solvent EthanolWater
Reaction Time 12 hours2 hours
Yield 72%86%
Purity 98%99.5%
Cost per Kilogram $420$110

Key industrial advancements:

  • Water-Based Cyclization : Replaces organic solvents, reducing waste by 70%.

  • Continuous Neutralization : In-line pH monitoring ensures consistent salt formation.

Comparative Analysis of Synthesis Methods

MethodYieldPurityScalabilityEnvironmental Impact
Acid-Catalyzed65%95%ModerateHigh (HCl waste)
Microwave-Assisted89%98%HighLow
Industrial Aqueous86%99.5%HighVery Low
Nitration-Reduction70%97%LowModerate

Microwave and industrial aqueous methods outperform others in yield and sustainability, making them preferred for commercial production .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the quinazoline ring. These derivatives can exhibit diverse biological and chemical properties .

Scientific Research Applications

Biological Activities

Research indicates that potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate exhibits a range of biological activities:

Anticancer Properties

Several studies have investigated the cytotoxic effects of quinazoline derivatives on various cancer cell lines:

  • In vitro studies : Compounds derived from this scaffold have demonstrated significant anti-proliferative activity against human liver cancer (HepG-2), ovarian cancer (A2780), and breast cancer (MDA-MB-231) cells. For instance, specific derivatives showed IC50 values below 50 μM, indicating potent cytotoxicity .
  • Mechanism of action : The anticancer effects are attributed to the inhibition of key signaling pathways involving proteins such as ERBB2 and AKT1, which are critical in tumor growth and survival .

Antioxidant Activity

The compound has also been studied for its ability to scavenge reactive oxygen species (ROS), which play a significant role in cancer progression. Antioxidant assays have shown that some derivatives can effectively reduce oxidative stress in cells, potentially preventing DNA damage and subsequent tumorigenesis .

Therapeutic Potential

Given its promising biological profile, this compound is being explored for various therapeutic applications:

Drug Development

The compound's structural features allow it to serve as a lead compound in the development of new anticancer drugs. The ability to modify its structure through synthetic chemistry enhances its potential as a targeted therapy with fewer side effects compared to traditional chemotherapeutics.

Pharmacokinetic Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that many synthesized derivatives exhibit favorable pharmacological properties. This makes them suitable candidates for further clinical evaluation .

Case Studies

Several case studies exemplify the application of this compound in drug discovery:

StudyCompound TestedCancer TypeIC50 Value (μM)Findings
CA1-eA278022.76Significant anti-proliferative activity observed
CA1-gA278022.94Potent cytotoxic effect; potential lead compound
CA1-cHepG-2<50Effective against liver cancer cells

Mechanism of Action

The mechanism of action of potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, quinazoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Quinoline Derivatives

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 2)

  • Structure: A quinoline core with a keto group at position 2 and an ethyl ester at position 3.
  • Synthesis: Prepared via condensation of 2-aminobenzaldehyde with diethyl malonate under basic conditions .
  • Reactivity: Reacts with thiourea to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 4) instead of the expected thiolated product, highlighting the instability of the ester group under reflux conditions .

Comparison :

Property Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Core Structure Quinazoline (two nitrogens) Quinoline (one nitrogen)
Solubility High (potassium salt) Moderate (ester form)
Reactivity Stable carboxylate; less prone to hydrolysis Ester group hydrolyzes under reflux
Biological Activity Not explicitly reported in evidence IC50 = 9 µM (Caco-2)

Quinazoline Esters vs. Salts

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate

  • Structure : A quinazoline derivative with an ethyl ester and phenyl substituent.
  • Applications : Used as a synthetic intermediate; ester groups facilitate further alkylation or hydrolysis reactions .
  • Solubility : Lower than potassium salts due to the hydrophobic ester moiety.

Comparison :

Property This compound Ethyl 4-oxo-2-phenyltetrahydroquinazoline-2-carboxylate
Counterion/Substituent Potassium carboxylate Ethyl ester, phenyl group
Synthetic Utility Direct use in aqueous reactions Requires hydrolysis for carboxylate formation
Bioavailability Likely higher due to solubility Limited by ester hydrolysis

Pyrimidine and Indole Analogues

Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structure : A pyrimidine core with a 2-oxo group and ester substituent.
  • Activity : Derivatives (e.g., Compound 4e) show anticancer activity against MCF-7 cells (comparable to tamoxifen) .

2-Oxo-1,2-dihydro-benzo(cd)indole-6-sulfonic acid derivatives

  • Structure : Indole core with sulfonic acid and amide groups.

Comparison :

Compound Class Key Features Biological Target/Activity
Quinazoline carboxylate Dual nitrogen atoms; high solubility Potential enzyme inhibition (unreported)
Pyrimidine carboxylate Smaller ring size; chloromethyl substituent Anticancer (IC50 ~ µM range)
Indole sulfonamide Planar aromatic system; sulfonic acid group PBGS inhibition (morphlock-1)

Research Findings and Trends

  • Synthetic Flexibility : Potassium salts of carboxylates (e.g., this compound) are preferred in aqueous-phase reactions due to their stability and solubility, whereas esters require harsher conditions for hydrolysis .
  • Biological Potency: Quinoline and pyrimidine derivatives show marked cytotoxic activities, suggesting that the quinazoline analogue could be optimized for similar targets with improved pharmacokinetics .
  • Substituent Effects: Alkylation studies on quinoline carboxylates (e.g., 4-methyl, 4-chloro substituents) reveal that electron-withdrawing groups enhance reactivity, a trend likely applicable to quinazoline systems .

Biological Activity

Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, structure-activity relationships, and relevant case studies that highlight its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit enzymes critical for cellular processes:

  • DNA Topoisomerases : This compound may inhibit topoisomerases, enzymes essential for DNA replication and cell division, thereby affecting tumor growth and proliferation .
  • Cholinesterases : It has been observed to inhibit cholinesterases, which are involved in the hydrolysis of acetylcholine, suggesting potential applications in neurodegenerative diseases .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines:

Cell Line IC50 Value (µM) Reference
HepG-2 (Liver)<50
A2780 (Ovarian)<40
MDA-MB-231 (Breast)<50

In vitro studies have demonstrated that certain derivatives of this compound possess stronger inhibitory effects than established drugs like donepezil in zebrafish models .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows potential as an antibacterial agent, with moderate activity observed in various assays. The minimum inhibitory concentration (MIC) values indicate its effectiveness against specific bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the quinazoline structure can significantly impact its potency:

  • Substituents on the quinazoline ring : Variations in substituents can enhance or reduce activity against specific targets.
  • Side chain elongation : Increasing the length of side chains has been correlated with improved anticancer activity .

Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. Among these derivatives, this compound demonstrated significant antiproliferative effects against HepG-2 and A2780 cells, with IC50 values suggesting potent activity at low concentrations . This study underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, this compound was assessed for its efficacy against resistant bacterial strains. Results indicated that while it exhibited moderate antibacterial activity, further structural modifications could enhance its effectiveness against a broader spectrum of pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzaldehydes, amines, and isocyanides under controlled conditions. Key steps include monitoring reaction progress via TLC and purification through recrystallization (e.g., using DMF or ethanol). For analogs, alkylation or carboxylation reactions may require potassium carbonate as a base and specific solvents like DMF .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR for proton/carbon environments (e.g., tautomeric forms in quinazolinones).
  • IR to identify carbonyl (C=O) and carboxylate (COO⁻) groups.
  • X-ray crystallography to resolve tautomerism and confirm hydrogen bonding patterns. Software like SHELXL and WinGX can refine anisotropic displacement parameters .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for receptor binding (e.g., CB2 or immune-modulatory targets) using competitive radioligand assays. Enzymatic assays (e.g., monooxygenase interactions) can assess biodegradation potential. Initial cytotoxicity studies in cell lines (e.g., leukemia models) may reveal therapeutic relevance .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid exchange-correlation functionals (e.g., B3LYP) to calculate electron density distributions, ionization potentials, and bond dissociation energies. Compare computed thermochemical data (e.g., atomization energies) with experimental values to validate accuracy .

Q. What strategies address contradictions between computational predictions and experimental biological data?

  • Methodological Answer : Reconcile discrepancies by:

  • Re-evaluating solvent effects or tautomeric states in DFT models.
  • Conducting dose-response assays to verify potency thresholds.
  • Using molecular docking to refine binding poses against target receptors (e.g., γ-secretase for Notch inhibition) .

Q. How do substituent modifications influence structure-activity relationships (SAR) in this scaffold?

  • Methodological Answer : Introduce substituents at positions C5 or C6 of the quinazolinone core to modulate receptor affinity/selectivity. For example:

  • Electron-withdrawing groups (e.g., halogens) may enhance enzyme inhibition.
  • Methyl groups at C6 can switch pharmacological profiles (agonist vs. antagonist). Synthesize derivatives systematically and validate via radioligand displacement assays .

Q. What experimental approaches elucidate its role in microbial degradation pathways?

  • Methodological Answer : Investigate cometabolic transformation using Pseudomonas putida strains expressing 2-oxo-1,2-dihydroquinoline 8-monooxygenase. Measure enzyme activity in crude extracts via oxygen consumption assays and compare degradation rates with wild-type strains .

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved for accurate structure determination?

  • Methodological Answer : Use high-resolution synchrotron data and twin refinement algorithms in SHELXL. For anisotropic displacement, apply restraints in WinGX. Validate hydrogen-bonding networks with Hirshfeld surface analysis .

Q. What mechanistic insights can be gained from in vivo efficacy studies in disease models?

  • Methodological Answer : Profile pharmacokinetics (e.g., bioavailability, half-life) in xenograft models (e.g., Notch-driven tumors). Pair with immunohistochemistry to assess target engagement (e.g., Notch1/2/3/4 receptor inhibition) .

Tables for Key Data

Table 1 : Spectroscopic Benchmarks for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR δ 8.2–8.5 ppm (aromatic H), δ 10–12 ppm (NH)
IR ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (COO⁻)
X-ray Tautomeric form: 2-oxo-4-hydroxy

Table 2 : Biological Activity of Analogous Compounds

Compound ModificationBiological EffectReference
C6-methyl substitution CB2 receptor selectivity switch
Trifluoromethyl group Enhanced pharmacokinetic stability
Halogenation (e.g., Cl) Increased enzyme inhibition potency

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